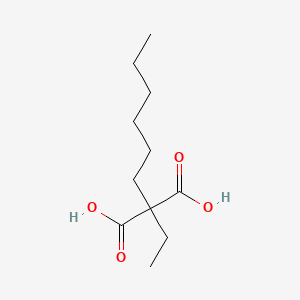

2-Ethyl-2-hexylmalonic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

4473-04-5 |

|---|---|

Formule moléculaire |

C11H20O4 |

Poids moléculaire |

216.27 g/mol |

Nom IUPAC |

2-ethyl-2-hexylpropanedioic acid |

InChI |

InChI=1S/C11H20O4/c1-3-5-6-7-8-11(4-2,9(12)13)10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |

Clé InChI |

ZFUULEVFTWFFKQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(CC)(C(=O)O)C(=O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2 Hexylmalonic Acid and Its Derivatives

Chemo- and Regioselective Synthesis of 2-Ethyl-2-hexylmalonic Acid

The precise construction of the this compound molecule hinges on chemical reactions that selectively target specific atoms and functional groups, a concept known as chemo- and regioselectivity. The synthesis of this disubstituted malonic acid primarily relies on building its carbon skeleton through the formation of its ester derivatives, followed by hydrolysis.

Ester Condensation Routes to 2-Ethyl-2-hexylmalonates

Ester condensation reactions provide a foundational method for creating the carbon-carbon bonds necessary for synthesizing 2-ethyl-2-hexylmalonates, which are the direct precursors to the target acid. The Claisen condensation, a reaction between two ester molecules or an ester and another carbonyl compound promoted by a strong base, is a key strategy.

One conceptual pathway involves a crossed Claisen condensation. For example, the reaction of a ketone like ethyl hexyl ketone with diethyl carbonate in the presence of a base such as sodium ethoxide can generate a β-keto ester intermediate. This intermediate would then require further chemical modifications to introduce the second alkyl group and arrive at the desired malonate structure.

Another established route is the acylation of a malonic ester. In this approach, diethyl malonate is first deprotonated with a strong base to form a highly reactive enolate. This enolate then acts as a nucleophile, attacking an acylating agent like hexanoyl chloride. This reaction forms a 2-acylmalonate, which can then be subjected to further steps to yield the final 2-ethyl-2-hexylmalonate. The success of these condensation routes depends heavily on carefully controlling reaction conditions to favor the desired product and prevent unwanted side reactions.

Alkylation Strategies for Generating the 2-Ethyl-2-hexyl Moiety

A more direct and highly controlled method for preparing 2-ethyl-2-hexylmalonates involves the sequential alkylation of a dialkyl malonate, such as diethyl malonate. This strategy offers excellent regioselectivity, allowing for the stepwise introduction of the ethyl and hexyl groups onto the central carbon atom.

The process is typically carried out in two distinct steps:

First Alkylation: Diethyl malonate is treated with a strong base, commonly sodium ethoxide dissolved in ethanol (B145695). This removes a proton from the central carbon, creating a nucleophilic enolate. The subsequent addition of an ethyl halide, like ethyl bromide, results in an SN2 reaction, yielding diethyl 2-ethylmalonate.

Second Alkylation: The resulting mono-alkylated ester is then subjected to the same process. A second equivalent of base is used to deprotonate the remaining acidic proton on the central carbon, forming a new enolate. This enolate is then treated with a hexyl halide, such as 1-bromohexane, to install the hexyl group and form the final product, diethyl 2-ethyl-2-hexylmalonate.

The order of adding the alkyl groups can be reversed. The efficiency of this process relies on the careful selection of the base, solvent, and temperature to maximize the yield and prevent potential side reactions.

Table 1: Sequential Alkylation of Diethyl Malonate

| Step | Starting Material | Reagents | Base | Product |

|---|---|---|---|---|

| 1 | Diethyl malonate | Ethyl bromide | Sodium ethoxide | Diethyl 2-ethylmalonate |

| 2 | Diethyl 2-ethylmalonate | 1-Bromohexane | Sodium ethoxide | Diethyl 2-ethyl-2-hexylmalonate |

Controlled Decarboxylation in Malonic Acid Synthesis

The conversion of the synthesized diethyl 2-ethyl-2-hexylmalonate to this compound is the final stage of the synthesis. This involves two key transformations: hydrolysis and decarboxylation.

First, the ester groups of the malonate are hydrolyzed, typically through saponification with a strong base like sodium hydroxide (B78521) or potassium hydroxide. This process cleaves the ester bonds and forms the corresponding dicarboxylate salt. Subsequent acidification of this salt with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate groups to yield this compound.

Malonic acids substituted at the alpha-carbon are known to lose a molecule of carbon dioxide upon heating, a reaction known as decarboxylation. For the synthesis of this compound, it is critical to control this step. If the goal is to isolate the dicarboxylic acid, the hydrolysis and acidification must be performed under mild temperature conditions to prevent this premature loss of CO₂. The presence of two alkyl substituents on the central carbon provides some steric hindrance that can make decarboxylation more difficult compared to monosubstituted malonic acids, thus aiding in the isolation of the target compound.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing processes that are more environmentally friendly. These "green chemistry" approaches aim to reduce waste, minimize energy use, and utilize less hazardous materials in the synthesis of compounds like this compound.

Solvent-Free and Catalytic Methods for Efficient Synthesis

A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution. For the alkylation of malonic esters, phase-transfer catalysis (PTC) presents a greener alternative. PTC utilizes a catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the reactive enolate between an aqueous phase (containing the base) and an organic phase (containing the alkyl halide). This can dramatically reduce the need for large volumes of organic solvents and can sometimes be performed under solvent-free conditions, leading to a cleaner and more efficient process.

Microwave-assisted organic synthesis (MAOS) is another powerful green technology. By using microwave irradiation instead of conventional heating, reaction times can be drastically reduced from hours to minutes. This not only saves energy but can also improve reaction yields and reduce the formation of by-products. These reactions are often compatible with solvent-free conditions. Furthermore, the use of solid-supported reagents, such as potassium carbonate on an alumina (B75360) support as a base, simplifies the purification process, as the solid can be easily removed by filtration, thus minimizing liquid waste streams.

Atom Economy and Reaction Efficiency Considerations

To improve upon this, chemists consider metrics like Reaction Mass Efficiency (RME), which takes into account the masses of all materials used in the process, including solvents and reagents. By implementing the green techniques described above—such as using catalytic amounts of reagents instead of stoichiometric amounts, eliminating solvents, and optimizing reactions to minimize excess reagents—the RME for the synthesis of this compound can be significantly improved. The ideal synthesis would involve catalytic routes that directly assemble the molecule with minimal waste, a continuing goal in the field of green chemistry.

Stereochemical Control and Asymmetric Synthesis Strategies for this compound (if applicable)

The molecule this compound possesses a prochiral center at the C2 position. The central carbon is bonded to four different groups if the two carboxylic acid moieties are considered distinct for derivatization purposes. The parent acid itself is achiral due to a plane of symmetry. Consequently, asymmetric synthesis is not applicable to the preparation of the diacid itself but is highly relevant for producing chiral derivatives where the two carboxyl groups are differentiated, such as in monoesters or monoamides. These chiral building blocks are valuable in the synthesis of complex target molecules.

A key strategy for accessing these chiral derivatives is the enantioselective alkylation of a malonic ester precursor. Phase-transfer catalysis has emerged as a powerful tool for this purpose. For instance, the asymmetric α-alkylation of α-acyloxymalonates can be achieved with high enantioselectivity using chiral phase-transfer catalysts. rsc.org This approach allows for the construction of a chiral quaternary carbon center. The general process involves the alkylation of a malonate derivative that has been pre-functionalized to introduce chirality or to allow for stereoselective reaction.

Another approach involves the enzymatic resolution of a racemic derivative of this compound. Lipases are commonly employed to selectively hydrolyze one enantiomer of a diester, yielding a chiral monoester and the unreacted enantiomeric diester. While specific studies on this compound are not prevalent, this methodology is well-established for a wide range of substituted malonic esters.

Furthermore, engineered enzymes, such as variants of malonyl-CoA synthetase, have been used for the stereoselective synthesis of C-2 alkylated malonyl-CoA derivatives. rsc.org These enzymatic methods offer high stereoselectivity under mild reaction conditions, providing access to enantiomerically pure building blocks that can be subsequently converted to derivatives of this compound. rsc.org

Derivatization Reactions of this compound for Advanced Chemical Building Blocks

The two carboxylic acid functional groups of this compound are key to its utility as a chemical intermediate, allowing for a variety of derivatization reactions.

The conversion of dicarboxylic acids into anhydrides is a fundamental transformation. For this compound, intermolecular anhydride (B1165640) formation is more plausible than intramolecular cyclization, which would result in a highly strained four-membered ring. Linear anhydrides can be synthesized by reacting the dicarboxylic acid with a dehydrating agent.

Common methods for anhydride synthesis that are applicable include:

Heating with a strong dehydrating agent: Reagents like phosphorus pentoxide (P2O5) can be used to form simple linear anhydrides from carboxylic acids. salempress.com

Reaction with another anhydride: Acetic anhydride is frequently used. Heating this compound with acetic anhydride would lead to the formation of the corresponding anhydride, with acetic acid as a byproduct. salempress.com

Reaction with acyl chlorides: The diacid can be converted to its diacyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The subsequent reaction of the diacyl chloride with a carboxylate salt of the starting acid would yield the anhydride.

A general representation of intermolecular anhydride formation is shown below:

Figure 1: General reaction scheme for the formation of a linear anhydride from this compound.

Cyclic derivatives, other than the strained intramolecular anhydride, can be formed through reactions involving both carboxyl groups with a suitable difunctional reagent. For example, reaction with a diol could lead to the formation of a cyclic diester.

Esterification and amidation of the carboxylic acid groups are primary methods for functionalizing this compound, creating a diverse range of building blocks.

Esterification: The formation of esters from this compound can be achieved through several established protocols:

Fischer Esterification: This classic method involves reacting the diacid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl). commonorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as the solvent or by removing water as it forms. csic.es

Steglich Esterification: For acid-sensitive substrates, this method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com It proceeds under mild, neutral conditions.

Via Acyl Chlorides: The diacid can be converted to the more reactive diacyl chloride using thionyl chloride (SOCl2). The diacyl chloride then readily reacts with alcohols to form the corresponding diester. commonorganicchemistry.com

Enzymatic Esterification: Lipases, such as Novozym 435, can be used to catalyze the esterification reaction, often with high selectivity and under mild conditions. researchgate.net This is particularly useful for producing esters with complex alcohols. researchgate.net

Amidation: The synthesis of amides from this compound involves reaction with ammonia (B1221849) or primary/secondary amines.

Direct Thermal Amidation: This method involves heating the dicarboxylic acid with an amine, driving off water to form the amide. However, this often requires high temperatures.

Via Coupling Reagents: Similar to esterification, coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate amide bond formation under mild conditions. google.com

Via Acyl Chlorides: The diacyl chloride of this compound can react readily with two equivalents of an amine to form the corresponding diamide. An additional equivalent of a non-nucleophilic base is often used to neutralize the HCl generated. libretexts.org

The following table summarizes various methods for the derivatization of this compound.

| Derivative Type | Reaction | Reagents | General Conditions | Product |

| Diester | Fischer Esterification | Alcohol (e.g., Ethanol), H2SO4 (cat.) | Reflux in excess alcohol | Diethyl 2-ethyl-2-hexylmalonate |

| Diester | Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature, aprotic solvent | Diester |

| Diamide | Acyl Chloride Route | 1. SOCl2 2. Amine (e.g., Ethylamine) | 1. Reflux 2. Room temp., often with a base | N,N'-Diethyl-2-ethyl-2-hexylmalonamide |

| Monoester | Partial Hydrolysis | Diethyl 2-ethyl-2-hexylmalonate, KOH | Controlled stoichiometry in ethanol/water | Potassium ethyl 2-ethyl-2-hexylmalonate |

Decarboxylation: Substituted malonic acids are well-known to undergo decarboxylation upon heating. masterorganicchemistry.com This reaction proceeds through a cyclic, six-membered transition state, which is a type of pericyclic reaction. masterorganicchemistry.com Heating this compound, typically at temperatures between 150-200°C, results in the loss of one molecule of carbon dioxide to yield 2-ethylhexanoic acid. smolecule.com

The mechanism involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, concerted with the cleavage of the C-C bond and formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product.

Figure 2: Proposed mechanism for the thermal decarboxylation of this compound.

Studies on the kinetics of decarboxylation of similar compounds, such as ethylmalonic acid and n-hexylmalonic acid, show that the reaction rate is influenced by the nature of the substituent and the solvent. asianpubs.orgresearchgate.net The presence of the electron-donating alkyl groups (ethyl and hexyl) can slightly decrease the rate of decarboxylation compared to unsubstituted malonic acid by strengthening the C-C bond that needs to be broken. asianpubs.org The reaction generally follows first-order kinetics. asianpubs.org

Carboxylation: The carboxylation of a carboxylic acid to form a malonic acid derivative is the reverse of decarboxylation and is thermodynamically unfavorable under standard conditions. While specific methods exist for the carboxylation of certain substrates (e.g., using Grignard reagents with CO2), the direct carboxylation of 2-ethylhexanoic acid to form this compound is not a standard or efficient synthetic pathway. The synthesis of the target compound almost universally proceeds via the alkylation of malonic ester derivatives. smolecule.comontosight.ai

Sophisticated Analytical Techniques for the Characterization and Quantification of 2 Ethyl 2 Hexylmalonic Acid

High-Resolution Spectroscopic Approaches for Elucidating Molecular Architecture

Spectroscopic methods are fundamental in determining the molecular structure of 2-Ethyl-2-hexylmalonic acid. High-resolution techniques provide detailed insights into the connectivity of atoms, the compound's exact mass, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While standard one-dimensional (1D) NMR provides initial data, advanced 2D-NMR techniques are essential for the unambiguous structural assignment of this compound.

2D-NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to resolve complex spectral overlaps. A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks, clearly delineating the spin systems of the ethyl and hexyl chains. For instance, the correlation between the methylene (B1212753) protons and the methyl protons of the ethyl group would be evident. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the structure. A study on a related C-2 n-hexylmalonic acid derivative successfully utilized ¹H-¹H COSY and HSQC spectra for structural elucidation. rsc.org

Solid-State NMR (SS-NMR): In cases where the compound is a crystalline solid or difficult to dissolve, SS-NMR can provide valuable structural information. It can offer insights into the molecular conformation and intermolecular packing in the solid state, which are not accessible through solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures like ethylmalonic acid and hexanoic acid. Actual experimental values may vary.)

| Atom Position (in 2-ethyl-2-hexylpropanedioic acid) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O)OH | 10.0 - 13.0 | 175 - 180 |

| Quaternary C | - | 55 - 60 |

| Ethyl CH₂ | ~1.9 | ~25 |

| Ethyl CH₃ | ~0.9 | ~10 |

| Hexyl CH₂ (alpha) | ~1.9 | ~30 |

| Hexyl CH₂ (beta-epsilon) | 1.2 - 1.4 | 22 - 32 |

| Hexyl CH₃ | ~0.85 | ~14 |

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which can be used to confirm the elemental composition (C₁₁H₂₀O₄) with high confidence. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze the resulting pieces, offering definitive structural confirmation.

For this compound, electrospray ionization (ESI) would likely be used, typically in negative ion mode, to form the [M-H]⁻ ion. The fragmentation of this ion is predictable:

Initial Decarboxylation: The most common initial fragmentation step for malonic acids is the loss of a molecule of carbon dioxide (CO₂, 44 Da), resulting in a 2-ethylhexanoate (B8288628) ion.

Subsequent Fragmentation: Further fragmentation could involve the loss of the ethyl or hexyl groups.

This fragmentation pattern allows for clear identification and differentiation from other isomeric acids.

Table 2: Predicted HRMS Fragmentation Data for this compound ([M-H]⁻)

| Ion | Description | Predicted m/z |

| [C₁₁H₁₉O₄]⁻ | Parent Ion ([M-H]⁻) | 215.1289 |

| [C₁₀H₁₉O₂]⁻ | Loss of CO₂ | 171.1400 |

| [C₈H₁₅O₂]⁻ | Loss of CO₂ and C₂H₄ (ethene) | 143.1080 |

| [C₄H₇O₂]⁻ | Loss of CO₂ and C₆H₁₂ (hexene) | 87.0451 |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups within a molecule. mdpi.comnih.gov For this compound, these methods confirm the presence of key structural features.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. researchgate.net A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. researchgate.net Additional peaks in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the ethyl and hexyl alkyl chains.

Raman Spectroscopy: While the O-H stretch is typically weak in Raman spectra, the C=O stretch provides a strong band. Raman spectroscopy is particularly useful for analyzing the C-C skeletal backbone of the alkyl chains, providing a detailed fingerprint in the 800-1500 cm⁻¹ region. Comparing FT-IR and Raman spectra can provide complementary information for a complete vibrational analysis. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | FT-IR | 2500 - 3300 (broad) | Carboxylic acid dimer |

| C-H stretch | FT-IR, Raman | 2850 - 2960 | Alkyl chains (ethyl and hexyl) |

| C=O stretch | FT-IR, Raman | 1700 - 1725 (strong) | Carboxylic acid carbonyl |

| C-O stretch / O-H bend | FT-IR | 1210 - 1320 | Coupling in carboxylic acid |

| C-C skeletal | Raman | 800 - 1200 | Fingerprint of alkyl chains |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Advanced Chromatographic and Hyphenated Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or complex sample matrices, and for quantifying its concentration.

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar nature and low volatility of carboxylic acids, this compound must first be converted into a nonpolar, volatile derivative before analysis.

Derivatization: A common approach is esterification, for example, reacting the acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to form the corresponding dimethyl or diethyl ester. This process eliminates the polar carboxylic acid groups, significantly increasing volatility.

Analysis: The resulting ester can then be analyzed using a standard nonpolar or mid-polar capillary column (e.g., a 5-type phase like DB-5MS). restek.com The mass spectrometer provides both quantification and structural confirmation of the derivative based on its characteristic fragmentation pattern, which would involve cleavage at the ester group and along the alkyl chains. This approach is widely used for profiling acidic metabolites in various samples. mdpi.com

Table 4: Example GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Methanol with H₂SO₄ or BF₃ catalyst |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injection Mode | Splitless |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

LC-MS/MS is the preferred method for analyzing this compound in complex biological or environmental samples, often without the need for derivatization, although derivatization can improve sensitivity. mdpi.com It is particularly powerful for quantifying low levels of the analyte in matrices like plasma or water. nih.govnih.gov

Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is typically employed. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol allows for the separation of the analyte from matrix components. The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

Detection: ESI-MS/MS is used for detection, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. A specific precursor ion (e.g., [M-H]⁻ at m/z 215.1) is selected and fragmented, and a characteristic product ion (e.g., the decarboxylated ion at m/z 171.1) is monitored. This high specificity allows for accurate quantification even in the presence of co-eluting interferences. unimi.it

Table 5: Example LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 8 minutes |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition | Precursor Ion (Q1): m/z 215.1 → Product Ion (Q3): m/z 171.1 |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique, offering significant advantages for the analysis of a wide range of compounds, including polar molecules like dicarboxylic acids. labioscientific.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. shimadzu.com CO₂ is favored due to its low critical temperature and pressure, making it cost-effective, non-toxic, and compatible with a variety of detectors. shimadzu.com The properties of supercritical fluids are intermediate between those of a liquid and a gas, providing low viscosity and high diffusivity, which facilitates high-efficiency separations and rapid analysis times. labioscientific.comshimadzu.com

For the analysis of polar analytes such as this compound, the polarity of the CO₂ mobile phase is typically increased by adding a polar organic modifier, such as methanol. researchgate.netsouthampton.ac.uk This approach expands the applicability of SFC to include organic acids and other polar compounds that are challenging to analyze by gas chromatography without derivatization. southampton.ac.uknih.gov The technique operates at lower temperatures than GC, minimizing the risk of thermal degradation for thermally labile compounds. labioscientific.com

The separation in packed-column SFC (pSFC) is influenced by the choice of stationary phase. While traditionally considered a normal-phase technique, a variety of stationary phases can be employed to modulate selectivity. researchgate.netsouthampton.ac.uk For acidic compounds, specialized stationary phases have been developed to ensure good peak shapes and resolution. uva.es Stationary phases such as those with 2-ethylpyridine (B127773) (2-EP) functional groups have proven effective for separating basic and acidic compounds. researchgate.netsouthampton.ac.uk Other common stationary phases include diol, amino-propyl, and cyano-propyl chemistries. southampton.ac.uk Detection is commonly performed using UV-visible spectroscopy or mass spectrometry (MS), with the latter providing high sensitivity and specificity. labioscientific.comuva.es The coupling of SFC with MS is efficient because the CO₂ mobile phase is easily volatilized before the analyte enters the ion source. uva.es

Table 1: Typical Parameters for SFC Analysis of Organic Acids

| Parameter | Typical Setting/Value | Rationale/Significance |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with modifier | CO₂ is the primary mobile phase; modifiers (e.g., methanol) are added to increase polarity for eluting acidic compounds. southampton.ac.uk |

| Modifier | Methanol, Ethanol | Common polar solvents used to adjust mobile phase strength and improve peak shape. researchgate.net |

| Stationary Phase | 2-Ethylpyridine (2-EP), Diol, Cyano | Choice of stationary phase dictates selectivity; 2-EP is particularly useful for polar and acidic compounds. southampton.ac.uk |

| Column Type | Packed columns (e.g., 3.0 x 100 mm, 3 µm) | Offer high efficiency and are suitable for a wide range of applications. americanpharmaceuticalreview.com |

| Flow Rate | 2-4 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of the supercritical fluid, leading to faster analyses. labioscientific.com |

| Backpressure | 100-200 bar | Maintained by a backpressure regulator (BPR) to keep the mobile phase in a supercritical state. |

| Temperature | 40-60 °C | Lower operating temperatures compared to GC, preventing degradation of thermally sensitive analytes. labioscientific.com |

| Detection | UV-Vis, Mass Spectrometry (MS) | UV is a common detector; MS provides high sensitivity and structural information. labioscientific.com |

X-ray Crystallography and Diffraction Studies of this compound and its Salts/Derivatives

Studies on a broader range of alkyl-substituted malonate ions (Rmal²⁻) demonstrate that the conformation is heavily influenced by the steric bulk of the alkyl groups. researchgate.net An increase in the volume of the substituents leads to stronger repulsion between the carboxyl groups and the alkyl chains, which in turn affects the C-C-C bond angle within the malonate backbone. researchgate.net This angle has been observed to vary from approximately 103° to 126° and shows a linear dependence on the dihedral angle between the planes of the two carboxyl groups. researchgate.net When coordinated with metal ions, these substituted malonates typically form stable six-membered metallocycles. researchgate.net Given these established trends, it can be inferred that this compound would exhibit specific bond angles and crystal packing arrangements determined by the steric demands of its ethyl and hexyl substituents.

Table 2: Structural Parameters of Alkyl-Substituted Malonate Ions in Crystalline Structures

| Structural Parameter | Observed Range/Value | Influence/Significance |

|---|---|---|

| C-C-C Bond Angle | 102° – 119° | Varies based on the size of the alkyl substituents (R); larger groups cause a reduction in the angle due to steric repulsion. researchgate.net |

| Dihedral Angle (φCOO) | < 60° to > 67° | The angle between the planes of the two carboxyl groups; influences the type of metallocycle formed (six-membered vs. four-membered). researchgate.net |

| Coordination Mode | 13 topologically different types | Alkyl-substituted malonates display versatile coordination behaviors with d- and f-block metals. researchgate.net |

| Metallocycle Conformation | Distorted boat or bath | The six-membered ring formed upon coordination with a metal atom typically adopts a non-planar conformation. researchgate.net |

Electrochemical Methods for Redox Behavior and Advanced Detection Studies

Electrochemical methods are highly sensitive and provide valuable information on the redox behavior of molecules and can be adapted for advanced quantitative detection. mdpi.com Techniques such as cyclic voltammetry (CV) are used to study the oxidation and reduction processes of electroactive species. banglajol.info For dicarboxylic acids, electrochemical studies often focus on their metal complexes or their detection using chemically modified electrodes. banglajol.inforesearchgate.net The redox behavior of dicarboxylic acids themselves can be investigated, though they are often electrochemically active only at high potentials unless part of a larger conjugated system. researchgate.net For instance, studies on copper(II) complexes with various dicarboxylic acids have shown quasi-reversible, one-electron transfer processes, indicating that the metal center's redox properties are modulated by the coordinating ligand. banglajol.info

The development of advanced electrochemical sensors offers a promising avenue for the rapid and sensitive detection of this compound. Modern sensors often utilize screen-printed electrodes (SPEs) or glassy carbon electrodes (GCEs) modified with nanomaterials to enhance performance. researchgate.netoatext.com Materials like graphene, carbon nanotubes, and metal oxide nanoparticles are employed to increase the electrode's surface area, improve conductivity, and catalyze the electrochemical reaction of the target analyte. researchgate.netnih.gov For example, a sensor for the fungal toxin patulin, an organic molecule, was developed using a reduced graphene oxide/tin oxide composite, which demonstrated a low detection limit and high sensitivity without complex sample preparation. nih.gov

For the detection of a specific dicarboxylic acid like this compound, a sensor could be designed by modifying an electrode with a material that has a high affinity for the carboxyl groups. The analytical performance of such sensors is evaluated based on key metrics including the limit of detection (LOD), linear response range, sensitivity, selectivity, and reproducibility. oatext.comacs.org The development of such a sensor would enable real-time monitoring in various matrices.

Table 3: Performance of Selected Electrochemical Sensors for Organic Molecules

| Sensor System (Modified Electrode) | Target Analyte | Technique | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| TPy-TPT-12N CMP/SPCE | Dopamine | DPV | 2 µM – 150 µM | 0.20 µM | acs.org |

| TPy-TPT-12N CMP/SPCE | Uric Acid | DPV | 40 µM – 320 µM | 0.55 µM | acs.org |

| rGO/SnO₂ Composite | Patulin | DPV | 50 nM – 600 nM | 0.66 nM | nih.gov |

| Ni-BTC MOF/SPE | Folic Acid | DPV | 0.08 µM - 635.0 µM | 0.03 µM | iapchem.org |

| GO/SPEs | S29 Anticancer Drug | DPV | 10 nM - 10,000 nM | 5 nM | oatext.com |

Theoretical and Computational Investigations of 2 Ethyl 2 Hexylmalonic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No published studies on Density Functional Theory (DFT) or ab initio calculations for 2-Ethyl-2-hexylmalonic acid were found. Consequently, data on its conformational energetics, stability, thermochemical properties, spectroscopic parameters, and Frontier Molecular Orbital (FMO) analysis are not available.

Density Functional Theory (DFT) Studies on Conformational Energetics and Stability

Information not available in the scientific literature.

Ab Initio Calculations of Thermochemical Properties and Spectroscopic Parameters

Information not available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Information not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

No molecular dynamics simulation studies specifically targeting this compound have been published.

Reaction Pathway Modeling and Transition State Characterization in Reactions Involving this compound

There are no available research findings on the modeling of reaction pathways or the characterization of transition states for reactions involving this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Chemical Reactivity and Interactions

No QSAR or QSPR models specifically developed for or including this compound were identified in the literature.

Mechanistic Elucidation of Reactions Involving 2 Ethyl 2 Hexylmalonic Acid

Decarboxylation Mechanisms of 2-Ethyl-2-hexylmalonic Acid in Various Media

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a characteristic reaction of malonic acids, particularly upon heating. The presence of two alkyl substituents on the central carbon atom of this compound impacts the kinetics and mechanism of this process.

Thermal Decarboxylation Pathways and Kinetics

The thermal decarboxylation of β-dicarboxylic acids like this compound typically proceeds through a cyclic six-membered transition state. nih.gov This mechanism involves an internal electron transfer, leading to the cleavage of a carbon-carbon bond and the formation of an enol intermediate, which then tautomerizes to the more stable monocarboxylic acid, 2-ethylhexanoic acid. nih.gov The reaction is generally first-order.

Table 1: Activation Parameters for the Decarboxylation of Molten Alkyl-Substituted Malonic Acids

| Acid | ΔH* (kJ/mol) | ΔG* (kJ/mol) | ΔS* (e.u.) |

|---|---|---|---|

| Malonic Acid | 150 | 130 | 12.0 |

| Methylmalonic Acid | 147 | 131 | 9.6 |

| Ethylmalonic Acid | 140 | 134 | 4.0 |

| n-Butylmalonic Acid | 135 | 130 | 3.0 |

Data sourced from Gopalan, R. & K. Subbarayan. (1999). asianpubs.org

Based on these trends, the thermal decarboxylation of this compound would be expected to proceed through a similar unimolecular mechanism, with the rate being influenced by the steric and electronic effects of the ethyl and hexyl groups. The reaction is often carried out at elevated temperatures, in the range of 150-200°C, sometimes under reduced pressure to facilitate the removal of carbon dioxide. smolecule.com

Metal-Catalyzed Decarboxylation Mechanisms and Catalytic Activity

The decarboxylation of malonic acid derivatives can be facilitated by metal catalysts, allowing the reaction to proceed under milder conditions. illinois.edu Transition metals such as copper, palladium, and iron have been shown to be effective. illinois.edursc.org For instance, copper(I) oxide has been used as a catalyst for the decarboxylation of dialkylmalonic acids in polar solvents, with the reaction proceeding smoothly at temperatures between 80°C and 100°C.

The proposed mechanism for metal-catalyzed decarboxylation often involves the formation of a metal-carboxylate complex. In the case of copper catalysis, it is suggested that the copper(I) ion, which is soluble in polar solvents like acetonitrile (B52724), coordinates to the malonic acid derivative. This coordination facilitates the cleavage of the C-C bond and the expulsion of carbon dioxide.

Another approach involves organic photoredox catalysis. nih.govorganic-chemistry.org In this method, a photosensitizer, such as a Fukuzumi acridinium (B8443388) photooxidant, initiates the decarboxylation by a single electron transfer from the carboxylate. nih.govorganic-chemistry.org This generates a carboxyl radical, which rapidly loses CO2 to form a carbon-centered radical. This radical then abstracts a hydrogen atom to yield the final product. This method has been successfully applied to the double decarboxylation of dialkyl-substituted malonic acids. nih.gov

Role of this compound as an Intermediate in Complex Organic Transformations

This compound can serve as a key intermediate in the synthesis of more complex molecules. Its primary role as an intermediate is often seen in the context of the malonic ester synthesis. The synthesis of this compound itself typically starts from diethyl malonate, which is sequentially alkylated with an ethyl halide and a hexyl halide. smolecule.com The resulting diethyl 2-ethyl-2-hexylmalonate is then hydrolyzed to this compound. smolecule.com

This dicarboxylic acid can then be used as a precursor for other compounds. For example, its decarboxylation leads to 2-ethylhexanoic acid, a compound used in the preparation of metal derivatives that act as catalysts in polymerization reactions and as stabilizers for PVC. Furthermore, the carboxylic acid functionalities can be converted to other groups, such as esters or amides, opening pathways to a variety of other chemical structures. smolecule.com

Acid-Base Chemistry and Proton Transfer Mechanisms of this compound in Solution

As a dicarboxylic acid, this compound can donate two protons in solution. The acid dissociation constants, pKa1 and pKa2, describe the equilibrium for the loss of the first and second protons, respectively. While specific pKa values for this compound are not readily found, the pKa values for malonic acid in water are approximately 2.83 and 5.69. For substituted malonic acids, these values will be influenced by the electronic effects of the substituents. The electron-donating ethyl and hexyl groups are expected to slightly increase the pKa values compared to malonic acid, making it a slightly weaker acid.

Proton transfer is a fundamental step in the acid-base reactions of this compound. In solution, the transfer of a proton to a base can occur in a stepwise manner. The mechanism of proton transfer can be influenced by the solvent. In aqueous solutions, water molecules can act as a "proton shuttle," facilitating the transfer through a series of protonation and deprotonation steps. In non-aqueous solvents, the mechanism may be different, and intramolecular hydrogen bonding can play a more significant role. High pressure has also been shown to induce proton transfer in cocrystals of malonic acid. nih.govnih.gov

Detailed Kinetic and Thermodynamic Studies of Reactions Involving the Malonic Acid Moiety

Detailed kinetic and thermodynamic studies provide a deeper understanding of the factors controlling the reactivity of the malonic acid moiety in this compound.

Kinetic studies on the decarboxylation of related malonic acids have revealed the influence of substituents and solvents. For example, a study on the decarboxylation of n-hexylmalonic acid in various polar solvents showed that the activation parameters (enthalpy and entropy of activation) are sensitive to the solvent. researchgate.net A linear relationship between the enthalpy and entropy of activation was observed for homologous series of solvents, suggesting a common mechanistic feature. researchgate.net

Table 2: Rate Constants for the Decarboxylation of Molten Ethylmalonic Acid at Different Temperatures

| Temperature (°C) | k (× 10⁻⁵ s⁻¹) |

|---|---|

| 134.0 | 0.64 |

| 140.0 | 1.10 |

| 146.2 | 2.25 |

| 150.1 | 3.29 |

Data sourced from Gopalan, R. & K. Subbarayan. (1999). asianpubs.org

Thermodynamic data, such as the enthalpy and entropy of activation, provide information about the energy barrier and the organization of the transition state of the reaction. For the decarboxylation of molten ethylmalonic acid, the enthalpy of activation (ΔH) is 140 kJ/mol and the entropy of activation (ΔS) is 4.0 e.u. asianpubs.org These values can be compared with those of other malonic acids to understand the effect of the alkyl substituents on the transition state. The positive entropy of activation is consistent with a mechanism involving the release of a small molecule (CO2).

Further kinetic analysis of reactions such as esterification or amidation involving the carboxylic acid groups of this compound would provide a more complete picture of its reactivity profile. These reactions typically proceed through nucleophilic acyl substitution mechanisms.

Biochemical Pathways and Metabolic Fates of 2 Ethyl 2 Hexylmalonic Acid Excluding Human Clinical Data

Enzymatic Transformations of 2-Ethyl-2-hexylmalonic Acid in Model Organisms (e.g., Microbial, Plant, or Non-Human Animal Biochemical Systems)

Direct research identifying the enzymatic transformation of this compound in any model organism has not been documented. However, insights can be drawn from the metabolism of structurally related compounds, such as 2-ethylhexanol and its primary metabolite, 2-ethylhexanoic acid (2-EHA), which have been studied in rats. The metabolic processes acting on the 2-ethylhexyl moiety of these parent compounds provide a hypothetical model for the potential transformations of this compound.

Oxidative and Reductive Metabolic Pathways

In studies on rats, the 2-ethylhexyl group undergoes extensive oxidation. Following oral administration of 2-ethylhexanol, it is rapidly oxidized to 2-ethylhexanoic acid (2-EHA). nih.gov This primary metabolite is then subject to further oxidative processes, primarily ω- and (ω-1)-oxidation of the hexyl chain. nih.gov This creates a series of more polar metabolites.

Key oxidative metabolites identified from the metabolism of 2-ethylhexanol in rats include:

2-ethyl-5-hydroxyhexanoic acid nih.gov

2-ethyl-5-ketohexanoic acid nih.gov

2-ethyl-1,6-hexanedioic acid nih.gov

It is plausible that this compound, if introduced into a similar biological system, could undergo analogous oxidative attacks on its hexyl chain, leading to hydroxylated, ketonic, and dicarboxylic acid derivatives. The presence of the second carboxylic acid group on the malonate structure would likely increase the compound's polarity and might influence its interaction with metabolic enzymes and its rate of excretion.

| Parent Compound (Analogue) | Model Organism | Identified Oxidative Metabolites | Metabolic Pathway |

|---|---|---|---|

| 2-Ethylhexanol | Rat | 2-Ethylhexanoic acid | Alcohol Dehydrogenase |

| 2-Ethylhexanoic acid | Rat | 2-Ethyl-5-hydroxyhexanoic acid | (ω-1)-Oxidation |

| 2-Ethylhexanoic acid | Rat | 2-Ethyl-5-ketohexanoic acid | Oxidation of Hydroxy Group |

| 2-Ethylhexanoic acid | Rat | 2-Ethyl-1,6-hexanedioic acid | ω-Oxidation |

Conjugation Reactions and Metabolite Identification in Research Models

No specific conjugation reactions for this compound have been reported. Generally, carboxylic acids can be conjugated with endogenous molecules like glucuronic acid or amino acids to enhance their water solubility and facilitate excretion. Given that this compound is itself a dicarboxylic acid and already possesses significant polarity, it might be readily excreted without extensive conjugation. Studies on the analogue 2-ethylhexanoic acid in rats did not report significant conjugation, with the majority of the dose being eliminated as oxidized metabolites. nih.gov

Biosynthetic Routes to Malonic Acid Derivatives and Potential Linkages to this compound in Biological Systems

There is no evidence for the natural biosynthesis of this compound. Its structure suggests a xenobiotic origin, likely as a metabolite of industrial chemicals. However, biological systems do synthesize a variety of substituted malonic and related dicarboxylic acids.

The classic chemical route to creating substituted malonic acids is the malonic ester synthesis . wikipedia.orgpatsnap.comuobabylon.edu.iq This method involves the alkylation of a malonic acid ester, such as diethyl malonate, with alkyl halides. wikipedia.orguobabylon.edu.iq This synthetic pathway underscores the chemical feasibility of constructing the this compound structure from simpler precursors.

In nature, some microorganisms are known to produce alkyl-substituted dicarboxylic acids. For instance, the fungus Aspergillus niger has been found to possess gene clusters for the synthesis of alkyl citric acids like hexylitaconic acid and 2-carboxymethyl-3-hexylmaleic acid. core.ac.uk Another fungus, Aspergillus tubingensis, produces 2-carboxymethyl-3-hexylmaleic acid anhydride (B1165640), which features a hexyl group attached to a dicarboxylic acid-derived core. mdpi.commdpi.com These fungal metabolites are biosynthesized via polyketide synthase (PKS) pathways, which assemble complex carbon chains from simpler acyl-CoA units. mdpi.com While distinct from this compound, these examples demonstrate that microbial enzymatic machinery exists for attaching alkyl chains (like a hexyl group) to dicarboxylic acid backbones.

Role as a Substrate or Inhibitor in Isolated Enzyme Systems (In Vitro Biochemical Studies)

No published in vitro studies have investigated the role of this compound as a substrate or inhibitor of any isolated enzyme system. Therefore, its specific interactions with enzymes remain uncharacterized. Structurally related compounds, like ethylmalonic acid, are known to be involved in metabolic pathways and can accumulate when specific enzymes, such as short-chain acyl-CoA dehydrogenase, are deficient. hmdb.ca This indicates that substituted short-chain dicarboxylic acids can interact with and potentially inhibit enzymes involved in fatty acid and amino acid metabolism.

Occurrence and Distribution in Environmental Biota for Understanding Biogeochemical Cycles (e.g., Plants, Microorganisms)

There are no reports of the detection or distribution of this compound in environmental biota such as plants or microorganisms.

However, related compounds have been noted in environmental contexts. The parent compound, 2-ethylhexanoic acid, has been identified as a natural product in grapes (Vitis vinifera). Furthermore, the related aldehyde, 2-ethyl-2-hexenal, and its corresponding acid have been utilized for their strong antifungal properties in the preservation of moist plant materials like straw, grains, and hay. nih.gov This use suggests a potential pathway for structurally similar compounds to be introduced into agricultural environments, although the subsequent environmental fate and potential for biotransformation into derivatives like this compound have not been studied.

Advanced Applications of 2 Ethyl 2 Hexylmalonic Acid in Materials Science and Chemical Synthesis

Utilization as a Monomer or Cross-linking Agent in Polymer Chemistry

The bifunctional nature of 2-Ethyl-2-hexylmalonic acid, with its two carboxylic acid groups, allows it to act as a monomer in condensation polymerization reactions. ontosight.aiwikipedia.org These reactions typically involve joining monomers with the loss of a small molecule, such as water. savemyexams.com The presence of the ethyl and hexyl side groups can significantly modify the properties of the resulting polymers, such as increasing their solubility in organic solvents, improving their flexibility, and altering their thermal characteristics compared to polymers made from unsubstituted malonic acid. Furthermore, malonic acid and its derivatives have been utilized as cross-linking agents, for instance, in modifying starches to create biodegradable thermoplastics. wikipedia.org

Polyesters: this compound is a precursor for specialty polyesters. wikipedia.org Polyesters are synthesized through the reaction of a dicarboxylic acid (or its derivative, like a diester or acid chloride) with a diol (an alcohol with two hydroxyl groups). savemyexams.comlibretexts.org In this context, this compound or its more reactive derivatives (e.g., dimethyl 2-ethyl-2-hexylmalonate) can be reacted with various diols like ethane-1,2-diol or 1,4-butanediol. The resulting polyesters would incorporate the bulky and lipophilic 2-ethyl-2-hexyl group into the polymer backbone. This can disrupt chain packing, lower the melting point, and enhance solubility in non-polar solvents. The synthesis is typically a polycondensation reaction, often requiring heat and a catalyst. libretexts.orgmdpi.com

Polyamides: Similarly, polyamides can be synthesized by reacting a dicarboxylic acid derivative with a diamine. chemistryviews.orgresearchgate.net The reaction of this compound or its diacid chloride with diamines such as hexamethylenediamine (B150038) would yield polyamides. These polymers would feature the characteristic amide linkages in their backbone. The inclusion of the 2-ethyl-2-hexyl side groups is expected to improve the solubility of these polyamides in organic solvents and increase their thermal resistance compared to analogous polymers made from linear dicarboxylic acids like adipic acid. chemistryviews.org The synthesis can be carried out through direct polycondensation methods, which are efficient for obtaining polymers with a moderate to high degree of polymerization. researchgate.net

Table 1: Representative Polymer Synthesis from Malonic Acid Derivatives This table illustrates general reaction schemes applicable to this compound.

| Polymer Type | Monomer 1 (Acid Derivative) | Monomer 2 (Co-monomer) | Resulting Linkage | Potential Polymer Property Influence |

|---|---|---|---|---|

| Polyester | Diethyl 2-ethyl-2-hexylmalonate | Ethane-1,2-diol | Ester (-COO-) | Increased flexibility, enhanced solubility |

There is significant research into creating biodegradable polymers to address the environmental problems caused by conventional plastics. nih.gov Malonic acid itself is a bio-based compound that can be produced via the fermentation of glucose. wikipedia.org Polymers derived from malonic acid units are of great interest for producing biodegradable materials. For instance, malonic acid has been used to cross-link starch to create biodegradable foams and thermoplastics. wikipedia.org

The incorporation of this compound into polymer chains can influence their biodegradability. While long alkyl side chains can sometimes hinder enzymatic degradation due to steric effects, the ester or amide linkages in the polymer backbone remain susceptible to hydrolysis. Research on polyamides with substituted malonic acid units has shown they can possess sufficient biodegradability. sibran.ru In one study, biodegradable rigid cellular materials were synthesized from the reaction of malonic acid with epoxidized soybean oil, where the malonic acid acts as a network former. researchgate.net The use of a substituted derivative like this compound could be explored in similar bio-based resin systems to tailor properties like foam density and mechanical strength. researchgate.net

Synthesis of Polyesters and Polyamides from this compound Derivatives

Integration into Supramolecular Assemblies and Self-Assembling Systems for Functional Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding. The dual carboxylic acid groups of malonic acid and its derivatives make them excellent building blocks for creating self-assembling systems. researchgate.net These groups can form predictable and stable hydrogen-bonding motifs, such as the R²₂(8) synthon, which facilitates the formation of dimers, 1D chains, and more complex 2D networks. rsc.org

When integrated into larger molecules, such as fullerenes, the malonic acid moiety directs their self-assembly on surfaces. rsc.org this compound could be used to create amphiphilic molecules that self-assemble in solution or at interfaces. The ethyl and hexyl groups provide a non-polar, lipophilic component, while the carboxylic acid head provides a polar, hydrophilic component. Such systems could form micelles, vesicles, or hollow fibers, with potential applications in drug delivery. researchgate.net For example, studies have shown that poly(2-ethyl-2-oxazoline) can form hollow fibers through complexation with malonic acid in aqueous solutions, driven by hydrogen bonding or electrostatic interactions depending on the pH. researchgate.net

Role in the Design and Synthesis of Functionalized Ligands for Metal Coordination Chemistry

Malonic acid and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. rsc.org The two carboxylate groups can chelate a single metal center or bridge between multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.org The specific structure of the resulting complex is often controlled by the nature of the other ligands and the metal ion itself. rsc.org

The introduction of ethyl and hexyl groups onto the malonic acid backbone, as in this compound, allows for the design of functionalized ligands with specific properties. The alkyl groups can be used to:

Tune Solubility: Increase the solubility of the resulting metal complexes in organic solvents.

Control Steric Environment: The bulky side groups can influence the coordination geometry around the metal center and control access to the metal, which is important in catalysis. ajol.info

Create Functional Cavities: In MOFs or coordination cages, the alkyl groups can line the pores, creating a hydrophobic environment for selective guest binding or catalysis. researchgate.net

Table 2: Metal Coordination with Malonate-Type Ligands This table shows examples of metals and coordination modes observed with malonic acid derivatives, which are applicable to ligands derived from this compound.

| Metal Ion | Coordination Product | Coordination Mode | Potential Application |

|---|---|---|---|

| Copper(II) | Anionic layers or 3D networks | Bridging carboxylate groups | Magnetic materials rsc.org |

| Cobalt(II), Nickel(II), Zinc(II) | Mononuclear complexes | Tridentate (O, N, O) with a pyridine (B92270) backbone | Mimicking enzyme active sites ajol.info |

Precursor for Specialty Chemicals and Fine Chemical Synthesis (Academic Focus)

In academic research and fine chemical synthesis, malonic acid esters are famous for the malonic ester synthesis, a classic method for preparing a variety of carboxylic acids. wikipedia.org The process involves the alkylation of the carbon atom situated between the two ester groups. While this compound itself is already dialkylated, its core structure serves as a precursor for other specialty chemicals.

One key reaction of disubstituted malonic acids is thermal decarboxylation. Upon heating, this compound can lose one molecule of carbon dioxide to yield 2-ethylhexanoic acid. This reaction is a clean way to synthesize substituted carboxylic acids. 2-Ethylhexanoic acid and its derivatives are used as precursors for plasticizers, lubricants, and in the synthesis of metal soaps for paint driers. researchgate.net The synthesis of this compound itself likely proceeds via the sequential alkylation of a malonic ester, first with an ethyl halide and then a hexyl halide (or vice versa), followed by hydrolysis of the ester groups. smolecule.com

Development of Novel Reaction Solvents or Additives Derived from this compound

The physical and chemical properties of this compound and its derivatives suggest their potential use as specialty solvents or additives. The presence of both polar carboxylic acid groups and non-polar alkyl chains gives the molecule an amphiphilic character.

As an Additive: Derivatives of dicarboxylic acids are known to function as lubricity additives in fuels and lubricants. google.com Esters of this compound could potentially serve a similar function, improving the performance of industrial fluids. Metal salts of malonic acid derivatives have also been developed as nucleating additives for thermoplastics, improving their crystallization behavior and stiffness. justia.com

As a Solvent: While the parent acid may have limited use as a solvent, its ester derivatives, such as diethyl 2-ethyl-2-hexylmalonate, would be liquids with a wide temperature range and low volatility. The search for "green" solvents is a major driver in chemical research. rsc.org Ester-based solvents are often more environmentally benign than halogenated hydrocarbons or acetonitrile (B52724). The unique structure of esters derived from this compound could offer specific solvency properties for certain reactions, particularly in polymer chemistry or for dissolving other lipophilic compounds.

Environmental Dynamics and Biogeochemical Cycling of 2 Ethyl 2 Hexylmalonic Acid

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the intervention of living organisms, represents a key set of processes that can lead to the transformation of 2-Ethyl-2-hexylmalonic acid in the environment. These pathways primarily include photolysis, photo-oxidation, and hydrolysis.

Hydrolysis and Chemical Stability in Aqueous Systems

The carbon-carbon bonds of the malonic acid backbone and the alkyl substituents in this compound are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Malonic acids themselves are chemically stable in aqueous systems. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for the core structure of this compound.

Biotic Degradation Mechanisms and Microbial Transformation in Soil and Aquatic Environments

Biodegradation by microorganisms is expected to be a primary route for the environmental breakdown of this compound. The structural features of this compound, including its carboxylic acid groups and alkyl chains, make it a potential substrate for various microbial metabolic pathways.

Identification of Microbial Degraders and Specific Pathways

While specific microbial degraders of this compound have not been identified in the literature, numerous microorganisms are known to metabolize dicarboxylic acids and branched-chain alkanes. Fungi, particularly from the genus Aspergillus, are well-documented producers and degraders of various alkylated citric and malonic acids. For example, Aspergillus niger is known to be involved in the biosynthesis and potential degradation of alkylcitric acids, which share structural similarities with this compound. nih.gov

The likely biodegradation pathway for this compound would involve initial enzymatic attack, potentially through decarboxylation or oxidation of the alkyl chains. The presence of the two carboxylic acid groups makes the α-carbon susceptible to enzymatic decarboxylation, a common reaction in microbial metabolism. This would lead to the formation of 2-ethyl-2-hexylacetic acid, which could then undergo further degradation.

Alternatively, the terminal carbons of the ethyl and hexyl groups could be oxidized via ω-oxidation, leading to the formation of more polar, functionalized intermediates. This would be followed by β-oxidation, a common pathway for the degradation of fatty acids, which would sequentially shorten the alkyl chains. The branched nature of the molecule at the α-carbon might present some steric hindrance to enzymatic attack, potentially slowing the degradation rate compared to linear dicarboxylic acids.

Table 2: Potential Microbial Degradation Pathways for this compound

| Pathway | Key Enzymes (Inferred) | Description |

| Decarboxylation | Decarboxylases | Removal of one or both carboxyl groups to form a branched-chain carboxylic acid. |

| ω-Oxidation | Cytochrome P450 monooxygenases | Oxidation of the terminal methyl group of the hexyl or ethyl chain. |

| β-Oxidation | Acyl-CoA synthetases, Acyl-CoA dehydrogenases, etc. | Stepwise shortening of the alkyl chains after initial activation. |

Impact of Environmental Factors on Biodegradation Rates and Extent

The rate and extent of biodegradation are significantly influenced by various environmental factors. These include:

Temperature: Microbial activity generally increases with temperature up to an optimal point.

pH: The pH of the soil or water can affect enzyme activity and the bioavailability of the compound.

Oxygen Availability: Aerobic degradation is typically faster and more complete than anaerobic degradation. Under anaerobic conditions, different microbial communities and metabolic pathways would be involved.

Nutrient Availability: The presence of other essential nutrients (e.g., nitrogen, phosphorus) is crucial for microbial growth and metabolism.

Sorption, Leaching, and Transport Phenomena in Soil and Aquatic Ecosystems

The mobility of this compound in the environment is primarily controlled by its sorption to soil and sediment particles. The two carboxylic acid groups are the primary functional groups influencing its interaction with mineral surfaces and organic matter.

At typical environmental pH values, the carboxylic acid groups will be at least partially deprotonated, giving the molecule a negative charge. This will lead to electrostatic repulsion from negatively charged clay mineral surfaces. However, sorption can still occur through other mechanisms:

Surface Complexation: The carboxylate groups can form complexes with metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) present on mineral surfaces, acting as a bridge between the organic molecule and the solid phase.

Hydrogen Bonding: The carboxylic acid groups can form hydrogen bonds with hydroxyl groups on the surfaces of minerals and with functional groups in soil organic matter.

Hydrophobic Interactions: The ethyl and particularly the longer hexyl chain contribute to the hydrophobic character of the molecule, which can lead to partitioning into soil organic matter.

Studies on the sorption of other dicarboxylic acids have shown that sorption is pH-dependent, with higher sorption generally observed at lower pH values where the carboxylic acid groups are more protonated. nih.govacs.org The length of the alkyl chain also plays a role, with longer chains leading to increased sorption due to stronger hydrophobic interactions. nih.govacs.org Therefore, the hexyl group in this compound is expected to significantly contribute to its sorption potential.

The potential for leaching of this compound into groundwater will depend on the balance between its water solubility and its sorption to soil. While the carboxylic acid groups enhance water solubility, the alkyl chains and the potential for strong sorption to soil organic matter and minerals may limit its mobility. In soils with low organic matter content and high pH, the potential for leaching could be higher.

Table 3: Factors Influencing the Sorption and Transport of this compound

| Factor | Influence on Sorption | Influence on Leaching |

| Soil pH | Generally decreases with increasing pH | Generally increases with increasing pH |

| Soil Organic Matter | Increases due to hydrophobic partitioning | Decreases |

| Clay Content & Type | Variable; can increase through cation bridging | Can decrease |

| Alkyl Chain Length | Increases with longer chains (hydrophobicity) | Decreases with longer chains |

Future Research Directions and Unaddressed Challenges in 2 Ethyl 2 Hexylmalonic Acid Studies

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The classical synthesis of 2,2-disubstituted malonic acids, including 2-ethyl-2-hexylmalonic acid, relies on the malonic ester synthesis, which often suffers from moderate yields and the formation of byproducts. smolecule.com Future research is increasingly focused on developing more efficient and selective synthetic methodologies.

Catalytic Asymmetric Synthesis: A significant challenge is the creation of specific stereoisomers. The presence of a quaternary chiral center in many substituted malonic acids necessitates advanced synthetic control. Emerging strategies in organocatalysis and transition-metal catalysis are paving the way for the enantioselective synthesis of such compounds. For instance, the use of cinchona alkaloid-derived catalysts in phase-transfer catalysis (PTC) has shown remarkable success in the asymmetric α-alkylation of α-monosubstituted malonic diesters, achieving high yields and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.govresearchgate.netacs.org Further research to adapt these methods specifically for the sequential introduction of ethyl and hexyl groups onto the malonate core represents a promising avenue. Nickel(II)-catalyzed asymmetric synthesis of β-hydroxy acids directly from malonic acid and ketones has also been developed, showcasing the potential of using malonic acid itself as a direct precursor in catalytic chiral constructions. acs.orgnih.gov

Biocatalytic and Enzymatic Routes: The intersection of biotechnology and chemical synthesis offers sustainable and highly selective alternatives. While still in early stages for this compound, preliminary research suggests potential through engineered enzymatic systems. smolecule.com Enzyme-mediated asymmetric decarboxylation of disubstituted malonic acids has been demonstrated, providing a pathway to chiral carboxylic acids. acs.org Future work could focus on discovering or engineering enzymes, such as acyltransferases or polyketide synthase modules, that can stereoselectively catalyze the formation of the 2-ethyl-2-hexylmalonyl structure. smolecule.comnih.gov Such biocatalytic methods could offer advantages in terms of reduced waste, milder reaction conditions, and exceptional selectivity.

A comparison of traditional versus emerging synthetic strategies is summarized below.

| Strategy | Description | Advantages | Challenges & Future Directions |

| Classical Malonic Ester Synthesis | Sequential alkylation of diethyl malonate using strong bases, followed by hydrolysis and decarboxylation. | Well-established, uses readily available starting materials. | Moderate yields, byproduct formation, lack of stereocontrol. |

| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., quaternary ammonium (B1175870) salt) to facilitate reaction between immiscible phases (aqueous base, organic substrate). google.com | Milder conditions, improved yields, can be adapted for asymmetric synthesis. frontiersin.org | Catalyst efficiency, optimization for specific substrates, scaling up asymmetric versions. |

| Organocatalytic Asymmetric Synthesis | Employs small organic molecules (e.g., cinchona alkaloids) to catalyze enantioselective alkylation. bohrium.com | Metal-free, high enantioselectivity, broad substrate scope. | Catalyst loading, application to diverse alkyl groups, gram-scale synthesis. |

| Enzymatic/Biocatalytic Synthesis | Utilizes isolated enzymes or whole-cell systems (e.g., engineered E. coli) to perform specific synthetic steps. smolecule.comacs.org | High selectivity (enantio- and regioselectivity), green/sustainable process. | Enzyme discovery and engineering, low titers, optimization of metabolic pathways. |

Novel Applications in Advanced Functional Materials and Nanotechnology

While current applications are not extensively documented, the unique structure of this compound—a dicarboxylic acid with bulky, asymmetric alkyl substitution—suggests significant potential in advanced materials. Research into related malonic acid derivatives provides a roadmap for future exploration.

Biodegradable Polymers and Surgical Adhesives: Malonic acid itself is used to cross-link starches into biodegradable thermoplastics and is a component of surgical adhesives. wikipedia.org The introduction of the ethyl and hexyl groups could be used to tune the properties of such materials, for example, by controlling the flexibility, degradation rate, and hydrophobicity of the resulting polymers. Future research could investigate the incorporation of this compound as a monomer or cross-linking agent in polyesters, polyamides, or other bioplastics. osti.govnih.gov

Functional Polymers and Nanotechnology: The two carboxylic acid groups offer versatile handles for creating functional polymers. For example, malonate polyesters have been synthesized for use as metal-chelating materials. nih.gov The specific side chains of this compound could influence the resulting polymer's solubility, thermal properties, and interaction with nanoparticles or surfaces. This opens up possibilities in areas like targeted drug delivery, specialized coatings, and components for nano-devices. Research into creating α-substituted lactams from similar precursors, which can then be polymerized into functional polyamides like nylon-5 for biomedical applications, highlights a potential pathway for this compound derivatives. osti.gov

Deeper Mechanistic Insights into Complex Reactions and Biological Transformations

A thorough understanding of the reaction mechanisms and biosynthetic pathways involving this compound is crucial for optimizing its synthesis and exploring its biological relevance.

Chemical Reaction Mechanisms: The decarboxylation of malonic acids is a fundamental reaction, but its mechanism can be complex. It is known to proceed through a cyclic six-membered transition state to form an enol intermediate. jove.com However, studies have shown that the reaction order can be greater than one and is influenced by the solvent, pH, and the presence of metal ions, suggesting solvent activation plays a role. mst.educas.cz For a sterically hindered molecule like this compound, deeper mechanistic studies using computational modeling and kinetic analysis are needed to understand how the bulky substituents affect the transition state energy and reaction pathway of its decarboxylation, esterification, and amidation reactions. Photoredox catalysis offers a modern method for the decarboxylation of malonic acid derivatives, and mechanistic studies point to carboxylate oxidation as a key step. organic-chemistry.org

Biological Transformations: A significant area for future research lies in elucidating the biosynthesis of this compound. It is known that hexylmalonic acid is an intermediate in the biosynthesis of lipstatin (B1674855), a potent pancreatic lipase (B570770) inhibitor produced by Streptomyces toxytricini. nih.govresearchgate.net An acyl-CoA carboxylase (ACCase) complex, specifically the PccB protein, is implicated in the conversion of octanoic acid to hexylmalonic acid. nih.govsinobiological.com However, the precise enzymatic mechanism, including substrate binding, the carboxylation step, and the role of the different enzyme subunits, remains to be fully characterized. Interdisciplinary research combining genomics, proteomics, and metabolomics could uncover the complete biosynthetic gene cluster and regulatory network. core.ac.ukmdpi.com Such knowledge would not only provide fundamental insights but also enable the metabolic engineering of microorganisms for the biotechnological production of this compound and its derivatives. mdpi.comnih.govresearchgate.net

Advanced Analytical Methodologies for Trace Detection and Isomer Differentiation

The development of robust analytical methods is essential for quality control in synthesis, for studying biological transformations, and for potential environmental monitoring. Key challenges include the sensitive detection of the compound at trace levels and the separation of its stereoisomers.

Isomer Differentiation: As this compound is chiral, separating its enantiomers is critical for studying its biological activity and for developing enantioselective syntheses. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. jiangnan.edu.cnnih.govamericanpharmaceuticalreview.com An alternative "indirect" approach involves derivatizing the racemic acid with a chiral auxiliary, such as (1S,2R,4R)-(–)-2,10-camphorsultam, to form diastereomers that can be separated on a standard silica (B1680970) gel column. tcichemicals.commdpi.com Future research should focus on developing and optimizing specific CSPs and derivatization protocols tailored for asymmetrically substituted malonic acids.

Trace Detection: For analyzing the compound in complex matrices like biological fluids or environmental samples, highly sensitive and selective methods are required. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool. americanpharmaceuticalreview.com This technique offers excellent selectivity, minimizing interference from other substances. americanpharmaceuticalreview.com Furthermore, the use of stable isotope-labeled internal standards, such as a deuterated version of this compound, can significantly improve the accuracy and precision of quantification through isotope dilution mass spectrometry. Developing these advanced analytical workflows is a key challenge for future studies.

| Analytical Challenge | Promising Methodologies | Future Research Focus |

| Isomer Differentiation | HPLC with Chiral Stationary Phases (CSPs); Derivatization with chiral agents to form diastereomers followed by standard HPLC. jiangnan.edu.cntcichemicals.com | Development of novel CSPs with high selectivity for dialkylmalonic acids; Optimization of derivatization reactions for quantitative analysis. |

| Trace Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). americanpharmaceuticalreview.com | Method development for various matrices (e.g., fermentation broth, plasma, water); Synthesis of isotope-labeled internal standards for accurate quantification. |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy; X-ray Crystallography (of suitable derivatives). tcichemicals.com | Application of advanced NMR techniques (e.g., 2D NMR) for unambiguous structure confirmation; Co-crystallization strategies to obtain crystals suitable for X-ray analysis. |

Interdisciplinary Research Integrating this compound with Other Scientific Fields

The full potential of this compound can be realized through collaborative, interdisciplinary research that bridges chemistry with biology, materials science, and engineering.

Synthetic Biology and Metabolic Engineering: The discovery that hexylmalonic acid is a precursor to the drug lipstatin provides a direct link to metabolic engineering. nih.govresearchgate.net Future research integrating synthetic biology with chemistry could involve the design and construction of novel biosynthetic pathways in host organisms like E. coli or Saccharomyces cerevisiae. osti.govmdpi.com By combining genes from different organisms—for instance, an acyl-CoA carboxylase for the malonic acid core and various tailoring enzymes—it may be possible to create microbial cell factories that produce not only this compound but also a diverse library of "unnatural" polyketide-like molecules with novel properties. researchgate.netbohrium.com

Mycology and Fungal Metabolomics: Fungi, particularly from the genus Aspergillus, are known to produce a variety of alkyl citric acids and other secondary metabolites. core.ac.ukfrontiersin.org Untargeted metabolomics approaches can be used to screen fungal cultures for the natural production of this compound or structurally related compounds. nih.govmdpi.com This research, at the intersection of mycology, analytical chemistry, and bioinformatics, could uncover new natural sources of the compound and reveal its ecological role in fungal competition or symbiosis. frontiersin.org